GAD65(247-266) epitope TFA is a specific T cell epitope derived from the enzyme Glutamic Acid Decarboxylase 65, which plays a critical role in the synthesis of gamma-aminobutyric acid (GABA) from glutamate. This epitope is particularly significant in the context of autoimmune diseases, such as type I diabetes, where it exhibits competitive binding to the type I diabetes-associated molecule I-A g7, albeit with low affinity . The molecular weight of GAD65(247-266) epitope TFA is approximately 2535.99 g/mol, and its chemical formula is C111H174F3N27O29S4 .
GAD65(247-266) epitope TFA is classified as a peptide derived from islet antigens. It is primarily sourced from the human body, specifically the pancreatic islets where GAD65 is expressed. The classification of this compound falls under immunology and biochemistry due to its role in immune responses and neurotransmitter synthesis.
The synthesis of GAD65(247-266) epitope TFA can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of GAD65(247-266) epitope TFA consists of a sequence of amino acids that may include various modifications such as phosphorylation or acetylation, which can affect its biological activity and stability.
The specific sequence corresponding to this epitope includes residues that are crucial for its interaction with immune receptors. The three-dimensional conformation can be analyzed using techniques like circular dichroism spectroscopy or nuclear magnetic resonance spectroscopy to understand its folding and stability.
GAD65(247-266) epitope TFA can participate in various biochemical reactions, primarily involving antigen-antibody interactions. This epitope can elicit an immune response by binding to major histocompatibility complex class II molecules on antigen-presenting cells.
The mechanism by which GAD65(247-266) epitope TFA functions involves its presentation by major histocompatibility complex class II molecules to CD4+ T cells. This interaction triggers an immune response that may lead to the destruction of insulin-producing beta cells in the pancreas.
Research has shown that individuals with type I diabetes often have elevated levels of autoantibodies against GAD65, indicating a pathological role for this epitope in disease progression .
GAD65(247-266) epitope TFA has several scientific uses:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: